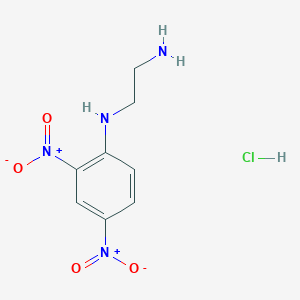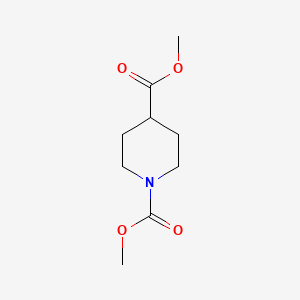
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C8H11ClN4O4. It is a derivative of ethanediamine, where one of the amine groups is substituted with a 2,4-dinitrophenyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of 1,2-ethanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanediamine derivatives.
科学研究应用
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N1-(2,4-dinitrophenyl): Similar structure but without the hydrochloride salt.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but with a hydrazine moiety.
1,2-Diaminoethane: The parent compound without the dinitrophenyl substitution.
Uniqueness
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is unique due to the presence of both the ethanediamine backbone and the dinitrophenyl group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C8H11ClN4O4 |
|---|---|
分子量 |
262.65 g/mol |
IUPAC 名称 |
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N4O4.ClH/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16;/h1-2,5,10H,3-4,9H2;1H |
InChI 键 |
FKYMIDKRJLCALZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)




![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)
